molecular formula C10H14ClN B6159241 [2-(3-chlorophenyl)propan-2-yl](methyl)amine CAS No. 92994-72-4

[2-(3-chlorophenyl)propan-2-yl](methyl)amine

Cat. No. B6159241
CAS RN: 92994-72-4
M. Wt: 183.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)propan-2-yl](methyl)amine, otherwise known as 2-CPM, is an organic compound with a molecular formula of C9H12ClN. It is an amine, which is a compound that contains a nitrogen atom with a lone pair of electrons. 2-CPM is a type of substituted phenylpropanamine, a class of compounds that are commonly used in scientific research. 2-CPM has been used in a variety of scientific applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

2-CPM has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as laboratory experiments. In biochemical studies, 2-CPM has been used to study the effects of various compounds on enzyme activity. In physiological studies, 2-CPM has been used to study the effects of various compounds on cell signaling pathways. In laboratory experiments, 2-CPM has been used to study the effects of various compounds on gene expression.

Mechanism of Action

2-CPM acts by inhibiting the activity of monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting the activity of MAO, 2-CPM increases the levels of these neurotransmitters in the brain, resulting in increased levels of alertness and concentration.
Biochemical and Physiological Effects
2-CPM has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, resulting in increased levels of alertness and concentration. It has also been found to increase the levels of norepinephrine in the brain, resulting in increased levels of energy and motivation. Additionally, 2-CPM has been found to reduce the levels of cortisol in the body, resulting in decreased levels of stress and anxiety.

Advantages and Limitations for Lab Experiments

2-CPM has several advantages and limitations for lab experiments. One of the main advantages of 2-CPM is that it is a relatively safe compound to use in experiments, as it does not have any known toxic effects. Additionally, 2-CPM is relatively inexpensive and easy to obtain. However, one of the main limitations of 2-CPM is that it is not very stable, and can easily degrade in the presence of light and heat.

Future Directions

2-CPM has a variety of potential future directions. One potential future direction is to use 2-CPM as a potential treatment for depression and anxiety. Additionally, 2-CPM could be used to study the effects of various compounds on gene expression. Furthermore, 2-CPM could be used to study the effects of various compounds on cell signaling pathways. Finally, 2-CPM could be used to study the effects of various compounds on enzyme activity.

Synthesis Methods

2-CPM can be synthesized from the reaction of 2-chlorophenylpropan-1-one and ethylenediamine. This reaction is carried out in the presence of a base, such as sodium hydroxide, which acts as a catalyst. The reaction results in the formation of 2-CPM and sodium chloride as a byproduct. The reaction is typically carried out in an aqueous solution at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(3-chlorophenyl)propan-2-yl](methyl)amine involves the alkylation of 3-chloroacetophenone with isopropylmagnesium bromide followed by reductive amination with formaldehyde and methylamine.", "Starting Materials": [ "3-chloroacetophenone", "isopropylmagnesium bromide", "formaldehyde", "methylamine" ], "Reaction": [ "Step 1: Alkylation of 3-chloroacetophenone with isopropylmagnesium bromide to form 2-(3-chlorophenyl)propan-2-ol", "Step 2: Oxidation of 2-(3-chlorophenyl)propan-2-ol to form 2-(3-chlorophenyl)propan-2-one", "Step 3: Reductive amination of 2-(3-chlorophenyl)propan-2-one with formaldehyde and methylamine to form [2-(3-chlorophenyl)propan-2-yl](methyl)amine" ] }

CAS RN

92994-72-4

Product Name

[2-(3-chlorophenyl)propan-2-yl](methyl)amine

Molecular Formula

C10H14ClN

Molecular Weight

183.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.